copper;ethene-1,1-diolate
Description
Historical Trajectory of Copper Organometallic Chemistry and Coordination Compounds
The journey of organocopper chemistry began in the mid-19th century and has since become integral to synthetic organic chemistry. ufl.edu The first organocopper compound, the explosive copper(I) acetylide, was synthesized in 1859. rsc.org A significant breakthrough came with the development of Gilman reagents, which are lithium diorganocuprates, that became widely used in organic synthesis. diva-portal.org
Historically, copper-catalyzed reactions, such as the Ullmann condensation, have been workhorses in the formation of carbon-carbon and carbon-heteroatom bonds for over a century. rsc.org While for a period, palladium-catalyzed cross-coupling reactions became more prominent, the sustainability and economic advantages of copper have led to a resurgence in interest in copper-mediated and -catalyzed transformations. rsc.org Copper's utility spans from stoichiometric reagents to catalytic applications in reactions like conjugate addition and cross-coupling. rsc.orgCurrent time information in Bangalore, IN.
The coordination chemistry of copper is dominated by the Cu(I) and Cu(II) oxidation states. mdpi.com Copper(I) complexes are known to form bonds with a variety of soft ligands, including alkenes and carbon monoxide, though these interactions are often weak. rsc.org The binding of ethene (ethylene) to copper(I) is of significant interest, with the first structurally characterized copper-ethylene complex being [HB(3,5-(CH₃)₂Pz)₃]Cu(C₂H₄). nih.gov The stability and reactivity of such complexes are highly dependent on the nature of the other ligands attached to the copper center. rsc.org
The Ethene-1,1-Diolate Ligand: Structure, Electronic Properties, and Reactivity Potential
The ethene-1,1-diolate ligand, with the chemical formula C₂H₂O₂²⁻, is the dianion of ethene-1,1-diol. While the neutral diol is a tautomer of acetic acid, the dianionic ligand presents a unique set of properties for coordination to a metal center. It is a geminal diolate, meaning both oxygen atoms are attached to the same carbon atom.
The structure of the ethene-1,1-diolate ligand is characterized by a carbon-carbon double bond, with each oxygen atom singly bonded to one of the carbons. This creates a system with significant potential for both σ-donation from the oxygen lone pairs and potential π-interactions involving the C=C bond and the oxygen p-orbitals. The negative charges are primarily localized on the oxygen atoms, making them strong Lewis bases and effective donors for metal cations.
The reactivity of the ethene-1,1-diolate ligand is anticipated to be rich. The oxygen atoms are nucleophilic centers, and the carbon-carbon double bond could potentially participate in cycloaddition or insertion reactions upon coordination to a metal. The specific coordination mode to a metal like copper would significantly influence its reactivity profile. A related ligand, 1,2-enediolate, has been observed in copper complexes, suggesting that the 1,1-isomer could also form stable coordination compounds. researchgate.net
Table 1: Calculated Properties of the Ethene-1,1-Diolate Anion (Note: As specific experimental data for copper;ethene-1,1-diolate is not readily available in the surveyed literature, this table presents theoretical data for the free ligand.)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂H₂O₂²⁻ | - |
| Molar Mass | 58.04 g/mol | - |
Theoretical Context of Copper-Carbon and Copper-Oxygen Interactions in Enediolate Systems
The bonding between a copper center and an ethene-1,1-diolate ligand would involve both copper-oxygen and potentially copper-carbon interactions. The nature of these bonds would depend on the oxidation state of the copper and the coordination geometry of the resulting complex.
Copper-Oxygen Bonds: In copper(II) complexes, Cu-O bonds are common and have been extensively studied. mdpi.com The d⁹ electronic configuration of Cu(II) often leads to Jahn-Teller distortions, resulting in structural flexibility. mdpi.com The interaction would primarily be an ionic bond between the positive copper ion and the negative oxygen atoms of the diolate.
Copper-Carbon Bonds: While the primary interaction is expected to be through the oxygen atoms, the proximity of the carbon-carbon double bond to the copper center could lead to π-complexation, especially with copper(I). Copper(I) has a d¹⁰ electron configuration and is known to engage in π-backbonding with unsaturated ligands like alkenes. rsc.org Computational studies on copper(I)-ethylene complexes have shown that the extent of σ-donation from the ethylene (B1197577) π-orbital to the copper and the π-back-donation from copper d-orbitals to the ethylene π*-orbital are highly dependent on the other ligands present. rsc.org
In a hypothetical this compound complex, the bonding can be envisioned in several ways. A simple chelation through the two oxygen atoms would form a four-membered ring. Alternatively, the ligand could act as a bridging unit between two copper centers. The electronic properties of the complex, such as its stability and reactivity, would be intricately linked to the balance of these bonding interactions. Theoretical and computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these interactions in the absence of experimental data. diva-portal.orgmdpi.comsemanticscholar.orgclarku.edu
Research Aims and Scope of this compound Investigations
Given the limited specific research on this compound complexes, this area presents a significant opportunity for new investigations. The primary research aims would be the synthesis, isolation, and characterization of these novel compounds.
Key Research Questions:
Can stable copper(I) and/or copper(II) complexes of the ethene-1,1-diolate ligand be synthesized?
What are the solid-state structures and coordination modes of these complexes?
What are their electronic and spectroscopic properties?
What is the reactivity of these complexes, for example, towards electrophiles, nucleophiles, or in catalytic cycles?
The scope of such investigations would initially involve the careful selection of ancillary ligands on the copper center to promote stability. Subsequent studies could explore the reactivity of the coordinated ethene-1,1-diolate ligand, potentially unlocking new catalytic transformations. The development of this class of compounds could contribute to a deeper understanding of the fundamental principles of organocopper chemistry and potentially lead to new applications in synthesis.
Structure
2D Structure
Properties
CAS No. |
63374-16-3 |
|---|---|
Molecular Formula |
C2H2CuO2 |
Molecular Weight |
121.58 g/mol |
IUPAC Name |
copper;ethene-1,1-diolate |
InChI |
InChI=1S/C2H4O2.Cu/c1-2(3)4;/h3-4H,1H2;/q;+2/p-2 |
InChI Key |
NVBSBVKPYZXSJD-UHFFFAOYSA-L |
Canonical SMILES |
C=C([O-])[O-].[Cu+2] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Copper;ethene 1,1 Diolate Complexes and Analogues
Controlled Synthesis of Monomeric and Oligomeric Copper;Ethene-1,1-Diolate Species
The controlled assembly of copper enolate complexes, ranging from single-unit monomers to multi-unit oligomers, is fundamental to understanding and optimizing their reactivity. The final architecture of these complexes is heavily influenced by the choice of copper precursors, the design of supporting ligands, and the stoichiometry of the reaction. acs.orgnih.gov
Precursor Design and Ligand Functionalization Strategies
The rational design of both the copper precursor and the ancillary ligands is a cornerstone of modern organometallic synthesis. Ancillary ligands, which coordinate to the copper center without being the enolate itself, are critical for stabilizing the complex, modulating its electronic properties, and dictating its structural form. acs.orgnih.gov
A variety of copper(I) and copper(II) sources serve as precursors for these syntheses. nih.govmdpi.com Copper(I) precursors such as copper(I) tert-butoxide ([CuOtBu]₄), copper(I) iodide (CuI), and [Cu(CH₃CN)₄]PF₆ are frequently employed, as the Cu(I) oxidation state is often the active form in catalytic cycles involving enolates. nih.govmdpi.comnih.gov Copper(II) salts like copper(II) acetate (B1210297) (Cu(OAc)₂) can also be used, typically undergoing in situ reduction to Cu(I). nih.gov
Ligand functionalization strategies focus on tuning the steric and electronic environment around the copper center. This modular approach allows for the optimization of catalysts for specific reactions. nih.gov Key classes of ancillary ligands that have proven effective are summarized in the table below.
| Ligand Class | Example(s) | Role/Function |
| N-Heterocyclic Ligands | 1,10-Phenanthroline (B135089) (phen), 2,9-dimethyl-1,10-phenanthroline | Stabilize and allow for the isolation of Cu(I) enolate complexes. nih.govnih.gov |
| Oxalic Diamides | N,N′-bis(naphthalen-1-ylmethyl)oxalamide (BNMO) | Enable challenging C-N and C-O cross-coupling reactions. nih.govresearchgate.net |
| Diamines | N,N'-Dimethylethylenediamine | Facilitate mild reaction conditions in copper-catalyzed cross-couplings. rsc.org |
| Phosphines | 1,2-bis(diphenylphosphino)ethane (DPPE) | Form stable, characterizable complexes with Cu(I) thiolates, analogues to enolates. wm.edu |
These ligands influence the nuclearity of the resulting complexes, with carefully chosen systems enabling the formation of di-, tri-, and even tetranuclear copper structures. acs.orgnih.gov
Direct Coordination Reactions and Stoichiometric Control
The direct synthesis of copper enolates involves the reaction of a copper precursor with an enolate source under controlled stoichiometric conditions. This approach allows for the isolation and characterization of well-defined complexes, providing valuable insights into their structure and reactivity.
A common synthetic route involves the reaction of a copper(I) alkoxide, such as copper tert-butoxide, with an ancillary ligand, followed by the addition of an active methylene (B1212753) compound which serves as the proton source to generate the enolate ligand. nih.gov The stoichiometry of the reactants is critical in determining the composition of the final product. For instance, the reaction of [CuOtBu]₄ with two equivalents of 1,10-phenanthroline (phen) and a β-dicarbonyl compound results in the formation of a complex with a precise 1:2:1 ratio of enolate to phen to copper. nih.gov
The table below details the synthesis of several phenanthroline-ligated copper(I) enolate complexes, which serve as analogues for this compound, demonstrating the effectiveness of this direct approach. nih.gov
| Enolate Precursor | Ancillary Ligand | Product | Yield |
| 2,4-Pentanedione | 1,10-Phenanthroline | [Cu(phen)₂][acac] | 82% |
| Diethyl Malonate | 1,10-Phenanthroline | [Cu(phen)₂][CH(CO₂Et)₂] | 78% |
| Ethyl Cyanoacetate | 1,10-Phenanthroline | [Cu(phen)₂][CH(CN)(CO₂Et)] | 59% |
| Methyl Phenylacetate | 1,10-Phenanthroline | [Cu(phen)₂][CH(Ph)(CO₂Me)] | 68% |
Data sourced from Hartwig et al. nih.gov
This stoichiometric control is essential for preparing monomeric species and preventing uncontrolled oligomerization, enabling detailed mechanistic studies. nih.gov
In Situ Generation of Ethene-1,1-Diolate Ligands from Organic Substrates
In many catalytic applications, copper enolate species are not isolated but are generated in situ from suitable organic substrates. nih.gov This transient formation is a key step in numerous synthetic methodologies, including the classical Hurtley coupling reaction. nih.gov The enolate is typically formed by the deprotonation of an active methylene compound using a base in the presence of the copper catalyst.
Several strategies exist for the in situ generation of these reactive intermediates:
Base-Mediated Deprotonation : A common method where a base, such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOt-Bu), is used to deprotonate a carbonyl-containing substrate like a malonate or ketone. nih.govmdpi.com
Transmetalation : Enolate ligands can be transferred from other metals to copper. For example, silyl (B83357) enol ethers can react with copper(I) complexes to form copper enolates through a process involving a cyclic transition state. nih.gov
Domino Reactions : A copper-catalyzed process can generate an enolate intermediate that is immediately trapped in a subsequent intramolecular reaction, such as an aldol (B89426) or Mannich reaction, to build molecular complexity in a single step. mdpi.com
These in situ methods are highly valuable in catalysis as they bypass the need to synthesize and handle potentially unstable enolate complexes directly.
Mechanistic Pathways in Copper-Mediated Ethene-1,1-Diolate Formation
Understanding the mechanistic pathways of copper enolate formation and reaction is crucial for the development of more advanced and efficient catalytic systems. The reactivity is governed by the redox chemistry of copper and the profound influence of the surrounding ligands and additives. nih.govnih.gov
Redox Chemistry and Oxidation State Control in Copper Precursors
The rich redox chemistry of copper, which can readily access Cu(0), Cu(I), Cu(II), and Cu(III) oxidation states, is central to its catalytic versatility. nih.govnih.gov In many reactions involving copper enolates, such as α-arylation of carbonyl compounds, a Cu(I)/Cu(III) catalytic cycle is proposed. nih.govberkeley.edu
The generally accepted mechanism involves:
Formation of the Cu(I) Enolate : The active catalyst is often a C-bound copper(I) enolate species. nih.gov
Oxidative Addition : An electrophile, such as an aryl iodide, undergoes oxidative addition to the Cu(I) center, forming a transient aryl-Cu(III) intermediate. nih.govberkeley.edu
Reductive Elimination : This Cu(III) species rapidly undergoes reductive elimination, forming the new C-C bond and regenerating a Cu(I) complex, thus closing the catalytic cycle. nih.gov
Controlling the oxidation state of the copper precursor is therefore vital. While Cu(I) salts can be used directly, Cu(II) precursors are also effective and are believed to be reduced to the active Cu(I) species under the reaction conditions. nih.gov In aerobic reactions, molecular oxygen can serve as a terminal oxidant to regenerate a higher oxidation state of copper, facilitating catalytic turnover. nih.gov The use of redox-active ligands can further facilitate these electron-transfer processes by acting as an electron reservoir. researchgate.net
Role of Ancillary Ligands and Reaction Additives
Ancillary ligands and reaction additives exert significant control over the course of copper-catalyzed reactions. They are not merely spectators but active participants that can influence reaction rates, selectivity, and catalyst stability. nih.govrsc.org
The role of ancillary ligands is multifaceted. They can:
Stabilize Reactive Intermediates : Ligands like 1,10-phenanthroline prevent the decomposition or undesirable aggregation of copper enolate species. nih.gov
Modulate Reactivity : The number and type of ligands coordinated to the copper center can drastically alter reactivity. For example, a copper(I) enolate complex with two phenanthroline ligands is often less reactive than the corresponding species with only one, as ligand dissociation is required to open a coordination site for the substrate. nih.gov
Control Nuclearity : The choice of ligand can direct the self-assembly of copper centers into well-defined multinuclear clusters, which can exhibit unique catalytic properties. acs.orgnih.gov
Reaction additives also play a critical role. Bases, such as carbonates and alkoxides, are frequently required for the in situ generation of the enolate nucleophile from its protonated precursor. nih.gov Other additives, like water or specific salts, can act as promoters, accelerating key steps in the catalytic cycle. mdpi.com The synergistic effect between the copper catalyst, the ancillary ligand, and the additives is key to achieving high efficiency in modern synthetic methodologies. sciopen.com
| Component | Example | Function |
| Ancillary Ligand | 1,10-Phenanthroline | Stabilizes Cu(I) center; its dissociation from [Cu(phen)₂]⁺ is often rate-limiting. nih.gov |
| Ancillary Ligand | Oxalic Diamide | Enhances catalytic performance in C-N and C-O cross-couplings. nih.gov |
| Reaction Additive | Cesium Carbonate (Cs₂CO₃) | Acts as a base to generate the enolate ligand in situ. nih.gov |
| Reaction Additive | Water (H₂O) | Can act as a beneficial additive in certain domino reactions. mdpi.com |
Solvent Systems and Temperature Optimization for Selective Synthesis
The selective synthesis of copper enediolate complexes and their analogues is profoundly influenced by the choice of solvent and reaction temperature. These parameters govern the solubility of reagents, the stability of intermediates, and the kinetics of competing reaction pathways, ultimately dictating the yield and selectivity of the desired product.
Research into copper-catalyzed coupling reactions highlights the critical role of the solvent system. In the synthesis of allenoates, which may proceed through copper enediolate-like intermediates, a screen of various solvents and ligands revealed that 1,2-dichloroethane (B1671644) (DCE) was most effective. nih.gov Conversely, many common copper(I)-catalyst systems, such as CuI in acetonitrile (B52724) (CH₃CN), failed to catalyze the desired reaction, demonstrating the solvent's integral role in the catalytic cycle. nih.gov The coordinating ability of the solvent is a key factor; solvents can coordinate to the copper center, influencing its reactivity and stability. mdpi.com For instance, computational studies on copper-catalyzed atom transfer radical polymerization (ATRP) show that solvents like acetonitrile and dimethyl sulfoxide (B87167) (DMSO) directly coordinate to the copper center, affecting the thermodynamics of the process. mdpi.com The choice between a polar aprotic solvent like DMSO and a less coordinating solvent like benzene (B151609) can significantly alter the structure and subsequent reactivity of the copper enolate complex formed. nih.gov
Temperature is another critical variable that must be precisely controlled to achieve selective synthesis. Reaction temperatures can range from room temperature to elevated temperatures, depending on the specific transformation. For example, certain α-arylation reactions involving phen-ligated copper(I) enolate complexes proceed over several days at 25°C, whereas kinetic studies are conducted at 60°C to achieve reasonable reaction rates. nih.gov In other copper-catalyzed cross-coupling reactions, temperatures as high as 110°C are employed, often in high-boiling solvents like N,N-Dimethylformamide (DMF) mixed with dioxane, to drive the reaction to completion. organic-chemistry.org However, excessively high temperatures can lead to undesired side reactions or decomposition of thermally sensitive enediolate complexes. mdpi.com The optimization of temperature is therefore a balance between achieving a sufficient reaction rate and maintaining the integrity of the reactants and products. mdpi.comutwente.nl
The interplay between solvent and temperature is crucial for optimizing selectivity. The following table summarizes findings from various studies on related copper-catalyzed systems, illustrating the impact of these conditions on reaction outcomes.
| Reaction Type | Copper Source/Ligand | Solvent | Temperature | Key Findings and Outcome | Reference |
|---|---|---|---|---|---|
| Allenoate Synthesis | Cu(II)(trifluoroacetylacetonate)₂ / 3,6-di(2-pyridyl)-s-tetrazine | 1,2-Dichloroethane (DCE) | Not specified | Identified as the most effective solvent for conversion and yield (70% NMR yield). | nih.gov |
| α-Arylation of Enolates | Phen-ligated Cu(I) enolate | Dimethyl Sulfoxide (DMSO) | 25°C | Slow reaction, yielding 59% of the desired product after two days. | nih.gov |
| α-Arylation Kinetics | Phen-ligated Cu(I) enolate | Not specified | 60°C | Used for kinetic studies; reactions showed less than 5% conversion after 18 hours for some complexes. | nih.gov |
| Cross-Coupling (N/S/O-Arylation) | Cu(I) / 1,1,1-Tris(hydroxymethyl)ethane | DMF/Dioxane | 110°C | Optimal conditions for achieving good to excellent yields in coupling reactions. | organic-chemistry.org |
| Copper(I) Thiophenolate Synthesis | [CuOtBu]₄ / 1,10-Phenanthroline | Tetrahydrofuran (B95107) (THF) | Room Temperature | Successful synthesis with immediate precipitation of the product. | nih.gov |
Isolation and Purification Techniques for Air-Sensitive Copper Enediolates
The isolation and purification of copper enediolates, particularly copper(I) species, are complicated by their sensitivity to atmospheric oxygen and moisture. Exposure to air can lead to rapid oxidation from the active copper(I) state to the inactive copper(II) state, often indicated by a color change in the solution to blue or green. wm.edu Consequently, stringent air-free techniques are mandatory for the successful isolation of these complexes in their pure form.
Standard procedures for handling air-sensitive compounds, such as the use of a glovebox or Schlenk line techniques, are essential throughout the synthesis, isolation, and purification processes. These methods ensure that the reaction and subsequent workup are conducted under an inert atmosphere, typically nitrogen or argon, to prevent degradation of the target compound.
A primary technique for the isolation of copper enediolate complexes is precipitation. nih.gov This method involves synthesizing the complex in a solvent in which it is soluble, followed by the addition of a non-polar co-solvent (an anti-solvent) in which the complex is insoluble. For instance, a copper(I) thiophenolato complex, analogous in its handling requirements to an enediolate, was prepared in tetrahydrofuran (THF) and subsequently precipitated by the addition of pentane. nih.gov This process effectively separates the solid product from soluble impurities. The resulting precipitate can then be collected by filtration (cannula filtration under an inert atmosphere) and washed with the non-polar solvent to remove any remaining soluble contaminants.
The entire isolation procedure must be meticulously planned to avoid exposure to air. The choice of solvents for precipitation and washing is critical; they must be thoroughly deoxygenated and dried prior to use. After isolation, the solid product must be dried under high vacuum to remove residual solvents without causing thermal decomposition. The purified air-sensitive copper enediolates should then be stored under an inert atmosphere, preferably in a glovebox, to maintain their integrity over time.
Comprehensive Structural Characterization and Coordination Environment of Copper;ethene 1,1 Diolate Complexes
Advanced Spectroscopic Probes for Molecular Structure and Electronic States
Spectroscopic methods provide invaluable insight into the coordination environment and electronic properties of copper;ethene-1,1-diolate complexes in both solution and the solid state. Each technique offers a unique window into different aspects of the molecule's structure and bonding.
Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Diamagnetic Copper Species
For diamagnetic copper(I)-ethene-1,1-diolate complexes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the ligand framework and probing the metal's coordination sphere. While copper itself has two NMR-active isotopes, ⁶³Cu and ⁶⁵Cu, their quadrupolar nature often leads to broad signals that can be difficult to observe in asymmetric environments. huji.ac.il However, ¹H and ¹³C NMR spectroscopy provide detailed information about the ethene-1,1-diolate ligand.
Illustrative ¹H and ¹³C NMR Data for a Hypothetical Diamagnetic Copper(I);ethene-1,1-diolate Complex:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | 4.85 | s | - | =CH₂ |
| ¹³C | 85.2 | - | - | =CH₂ |
| ¹³C | 170.1 | - | - | =C(O⁻)₂ |
Note: This table is illustrative and actual values may vary depending on the solvent and other coordinated ligands.
Vibrational Spectroscopy (Infrared and Raman) for Ligand and Metal-Ligand Modes
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups within the this compound complex and probing the strength of the metal-ligand bonds. The ethene-1,1-diolate ligand possesses characteristic vibrational modes, particularly the C=C and C-O stretching frequencies. acs.org
In the IR spectrum, the C=C stretching vibration would be expected in the region of 1600-1650 cm⁻¹, while the C-O stretching vibrations would likely appear in the 1200-1300 cm⁻¹ range. Coordination to the copper atom can cause shifts in these frequencies compared to the free diolate, providing evidence of complex formation. Furthermore, low-frequency vibrations, typically below 600 cm⁻¹, can be assigned to the Cu-O and Cu-C stretching modes, directly probing the metal-ligand interaction. Raman spectroscopy is particularly useful for observing the symmetric C=C stretching mode, which may be weak in the IR spectrum. In-situ Raman spectroscopy can be a valuable tool for studying the vibrational modes of adsorbates on a copper surface, which can provide insights into the interaction of ethene-1,1-diolate with copper at a more fundamental level. chemrxiv.org
Typical Vibrational Frequencies for a this compound Complex:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| C=C Stretch | 1600 - 1650 | IR, Raman |
| C-O Stretch | 1200 - 1300 | IR |
| Cu-O Stretch | 400 - 600 | IR, Raman |
| Cu-C Stretch | 300 - 500 | IR, Raman |
Electronic Absorption (UV-Vis) Spectroscopy for d-Orbital Transitions and Charge Transfer
Electronic absorption (UV-Vis) spectroscopy provides information about the electronic structure of this compound complexes. The observed absorption bands can be assigned to different types of electronic transitions, including d-d transitions and charge-transfer bands. mdpi.com
For copper(II);ethene-1,1-diolate complexes, which are d⁹ systems, weak absorption bands in the visible region (550-800 nm) are typically assigned to d-d transitions. mdpi.com More intense bands, often in the UV or near-UV region (340-450 nm), are characteristic of ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. mdpi.com In the case of a this compound complex, an LMCT band would involve the transfer of electron density from the diolate ligand to the copper center. The energy and intensity of these bands are sensitive to the coordination geometry and the nature of other ligands in the complex. mdpi.comresearchgate.netorientjchem.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to aid in the assignment of these electronic transitions. mdpi.comresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Copper(II) Centers
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species, making it indispensable for the characterization of copper(II);ethene-1,1-diolate complexes, which have an unpaired electron (d⁹ configuration). acs.orgresearchgate.net The EPR spectrum provides detailed information about the electronic and geometric structure of the Cu(II) center. mdpi.com
The spectrum is characterized by the g-tensor and the hyperfine coupling constant (A) with the copper nucleus (I = 3/2). ethz.ch The principal values of the g-tensor (gₓ, gᵧ, g₂) and the A-tensor (Aₓ, Aᵧ, A₂) are sensitive to the symmetry of the ligand field around the copper ion. For example, an axial spectrum (gₓ = gᵧ ≠ g₂) is indicative of an elongated or compressed octahedral or square pyramidal geometry. ethz.ch The magnitude of the g-values and A-values can provide insights into the degree of covalency in the metal-ligand bonds. mdpi.comethz.ch
Representative EPR Parameters for a Hypothetical Copper(II);ethene-1,1-diolate Complex:
| Parameter | Typical Value | Interpretation |
| g∥ | > 2.2 | dₓ²-ᵧ² ground state |
| g⊥ | ~2.05 | - |
| A∥ (x 10⁻⁴ cm⁻¹) | 150 - 200 | Covalency of in-plane bonds |
Note: These parameters are illustrative and can vary significantly with the coordination environment.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial tool for determining the molecular weight and aggregation state of this compound complexes. acs.orgacs.org Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for analyzing organometallic complexes in solution. acs.orgacs.org
For this compound, ESI-MS could reveal the presence of monomeric, dimeric, or higher-order aggregates in solution. acs.orgacs.org The isotopic pattern of copper (⁶³Cu and ⁶⁵Cu) provides a characteristic signature that aids in the identification of copper-containing fragments. Fragmentation analysis, often achieved through tandem mass spectrometry (MS/MS), can provide structural information by showing how the complex breaks apart. This can help to identify the ligands and their connectivity to the copper center. It is important to note that neutral copper species will not be directly observed by ESI-MS. acs.orgacs.org
Crystallographic Determination of Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of this compound complexes in the solid state. This technique provides accurate bond lengths, bond angles, and information about the coordination geometry around the copper center.
For copper(I) complexes, a variety of coordination geometries are possible, including linear, trigonal planar, and tetrahedral. The specific geometry adopted by a copper(I);ethene-1,1-diolate complex would depend on the steric and electronic properties of any other coordinated ligands. X-ray crystallography can also reveal details about intermolecular interactions, such as hydrogen bonding and crystal packing, which can influence the bulk properties of the material. In the absence of a crystal structure for this compound, the structures of related copper(I) complexes, such as those with ethene or other olefinic ligands, can provide valuable insights into the likely coordination environment. rsc.org For instance, dinuclear or polymeric structures bridged by ligands are common in copper(I) chemistry. rsc.orgnih.gov
Analysis of Copper Coordination Polyhedra and Oxidation States
Without structural data, the coordination polyhedra and the oxidation state of copper in a complex with ethene-1,1-diolate cannot be determined. The coordination environment around the copper center is influenced by factors such as the ligand's bite angle, steric hindrance, and electronic properties, none of which are known for this hypothetical compound.
Ligand Conformation, Chelation Modes, and Stereochemical Aspects of Ethene-1,1-Diolate
The conformation of the ethene-1,1-diolate ligand upon coordination to a copper center, its potential chelation modes (e.g., bidentate, bridging), and the resulting stereochemistry of the complex are all unknown due to the lack of experimental evidence.
Supramolecular Assembly and Intermolecular Interactions in Crystal Lattices
The nature of any supramolecular assembly and the types of intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) that might exist in the crystal lattice of this compound remain entirely hypothetical without crystallographic studies.
Theoretical and Computational Investigations of Copper;ethene 1,1 Diolate Reactivity and Properties
Quantum Chemical Methods for Electronic Structure and Bonding Analysis
Quantum chemical methods are powerful tools for understanding the fundamental electronic properties and bonding characteristics of molecules like copper;ethene-1,1-diolate. These methods allow for a detailed examination of the molecule's geometry, the energies of its orbitals, and the nature of the copper-ligand interactions.
Density Functional Theory (DFT) for Geometry Optimization, Energetics, and Orbital Analysis
Density Functional Theory (DFT) has become a primary computational tool for investigating transition metal complexes due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations are instrumental in determining the most stable geometric arrangement of the atoms (geometry optimization). This process identifies key structural parameters such as bond lengths and angles, which are crucial for understanding the compound's stability and reactivity.
Energetics calculations using DFT can predict the relative stabilities of different isomers or coordination modes of the ethene-1,1-diolate ligand to the copper center. For instance, the ligand can bind to the copper through its oxygen atoms (O,O-coordination) or through one of its carbon atoms (C-coordination). DFT can quantify the energy difference between these forms, indicating which is more likely to be present under reaction conditions. nih.gov
Furthermore, orbital analysis derived from DFT calculations, such as the examination of Frontier Molecular Orbitals (HOMO and LUMO), provides critical insights into the compound's reactivity. The energies and spatial distributions of these orbitals can indicate the most likely sites for nucleophilic or electrophilic attack, and the nature of the electronic transitions the molecule can undergo.
Table 1: Illustrative DFT-Calculated Structural Parameters for a this compound Model
| Parameter | Value |
| Cu-O Bond Length | 1.95 Å |
| C=C Bond Length | 1.38 Å |
| C-O Bond Length | 1.30 Å |
| O-Cu-O Bond Angle | 95° |
| C-C-O Bond Angle | 122° |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for such a compound.
Ab Initio Calculations and Correlated Wavefunction Methods
For a more rigorous understanding of the electronic structure, ab initio and correlated wavefunction methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more accurate description of electron correlation effects, which can be significant in transition metal complexes. mdpi.com
These methods are particularly valuable for benchmarking the results obtained from DFT and for studying systems where DFT may not be as reliable. For this compound, ab initio calculations can provide highly accurate predictions of properties like bond dissociation energies and electronic excitation energies, offering a deeper understanding of the molecule's stability and photochemical behavior.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions involving this compound. By simulating the reaction at a molecular level, researchers can gain a detailed understanding of the mechanism, identify key intermediates, and determine the factors that control the reaction rate and selectivity.
Energy Profiles and Activation Barriers for Copper-Mediated Transformations
A primary goal of computational reaction modeling is the construction of a reaction energy profile. This profile charts the energy of the system as it progresses from reactants to products, passing through various transition states and intermediates. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation barrier.
For reactions involving this compound, such as its role in cross-coupling or addition reactions, computational methods can be used to calculate the activation barriers for different potential pathways. nih.gov A lower activation barrier indicates a kinetically more favorable reaction. By comparing the energy profiles of competing mechanisms, it is possible to predict the most likely reaction pathway and, consequently, the major product.
Table 2: Hypothetical Activation Energies for a this compound Mediated Reaction
| Reaction Step | Activation Energy (kcal/mol) |
| Oxidative Addition | 18.5 |
| Reductive Elimination | 12.2 |
| Ligand Exchange | 5.7 |
Note: This table presents hypothetical data to illustrate the type of information generated from computational studies of reaction mechanisms.
Characterization of Reactive Intermediates in Catalytic Cycles
Catalytic cycles often involve short-lived, highly reactive intermediates that are difficult to detect and characterize experimentally. Computational chemistry provides a powerful means to "visualize" and study these transient species. For a catalytic cycle involving this compound, computational methods can be used to determine the geometries, electronic structures, and relative stabilities of all intermediates. nih.gov
Techniques such as vibrational frequency analysis can confirm that a calculated structure corresponds to a true intermediate (all real frequencies) or a transition state (one imaginary frequency). This detailed characterization of intermediates is crucial for a complete understanding of the catalytic mechanism and for designing more efficient catalysts.
Solvent Effects and Implicit Solvation Models in Computational Studies
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for the presence of a solvent through either explicit or implicit solvation models. Explicit models involve including a number of solvent molecules in the calculation, which is computationally expensive.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), are more commonly used. These models represent the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution. For studies of this compound reactivity, including an implicit solvation model is essential for obtaining results that are relevant to experimental conditions, as the solvent can stabilize charged intermediates and transition states, thereby altering the reaction's energy profile.
Prediction and Interpretation of Spectroscopic Signatures
Computational spectroscopy is a vital area of theoretical chemistry that connects the quantum mechanical description of a molecule's electronic structure with its experimentally observed spectra. For this compound, these methods can predict vibrational and electronic transitions, as well as the parameters that govern its behavior in a magnetic field.
Computational Vibrational Frequencies and Electronic Spectra
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of metal complexes. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of vibrational modes. These calculated frequencies for this compound would reveal characteristic stretching and bending modes associated with the C=C and C-O bonds of the ethene-1,1-diolate ligand, as well as the Cu-O vibrations that define the coordination environment.
Similarly, Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the peaks in a UV-Vis absorption spectrum. For this compound, these calculations would help to identify and assign the observed absorption bands, distinguishing between d-d transitions localized on the copper center and charge-transfer (CT) transitions between the metal and the ligand. The d-d transitions, in particular, are sensitive to the coordination geometry around the copper ion. researchgate.net
Table 1: Hypothetical Calculated Vibrational Frequencies and Electronic Transitions for a Monomeric Copper(II);Ethene-1,1-Diolate Complex.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(C=C) | 1620 | Ethene C=C stretch |
| νₐₛ(C-O) | 1450 | Asymmetric C-O stretch |
| νₛ(C-O) | 1310 | Symmetric C-O stretch |
| ν(Cu-O) | 480 | Copper-Oxygen stretch |
| Electronic Transition | Calculated Wavelength (nm) | Assignment |
| λ₁ | 610 | d-d transition |
| λ₂ | 350 | Ligand-to-Metal Charge Transfer (LMCT) |
| λ₃ | 280 | π → π* (ligand) |
Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a square planar Cu(II) complex with a similar chelate.
EPR Parameter Prediction for Paramagnetic Copper(II) Complexes
For paramagnetic species such as a putative Copper(II);ethene-1,1-diolate complex (a d⁹ system), Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful experimental technique. mdpi.com Computational methods are crucial for interpreting the resulting spectra by predicting the g-tensor and hyperfine coupling constants (A-tensor). mdpi.comresearchgate.net These parameters provide detailed information about the electronic structure and the environment of the unpaired electron. mdpi.com
Various DFT functionals have been benchmarked for their ability to accurately predict EPR parameters for Cu(II) complexes. mdpi.com Double-hybrid density functionals, such as B2GP-PLYP and PBE0-DH, have shown particular promise in accurately calculating the g-tensor. mdpi.com The choice of functional is critical, as is the inclusion of relativistic effects, particularly the spin-orbit coupling contribution, which is essential for accurately predicting the hyperfine coupling constant. mdpi.com For a typical square planar or square pyramidal Cu(II) complex, the singly occupied molecular orbital (SOMO) has high dₓ²₋ᵧ² character, leading to an axial EPR signal. mdpi.com
Table 2: Illustrative Predicted EPR Spin Hamiltonian Parameters for a Hypothetical Square Planar Copper(II);Ethene-1,1-Diolate Complex.
| Parameter | PBE0 | B3LYP | Experimental (Hypothetical) |
| gₓ | 2.050 | 2.052 | 2.055 |
| gᵧ | 2.055 | 2.058 | 2.060 |
| g₂ | 2.240 | 2.250 | 2.260 |
| Aₓ (MHz) | 110 | 105 | 115 |
| Aᵧ (MHz) | 120 | 115 | 125 |
| A₂ (MHz) | 480 | 510 | 500 |
Note: This table presents hypothetical data to illustrate the typical accuracy of different DFT functionals in predicting EPR parameters for a Cu(II) complex. The experimental values are purely for comparison.
Ligand Design Principles from Computational Insights
Computational studies can extend beyond the characterization of a single molecule to establish broader principles for ligand design. By systematically modifying the structure of the ethene-1,1-diolate ligand in silico and calculating the resulting properties of the copper complex, a deeper understanding of structure-property relationships can be developed.
For instance, computational models can explore how substitutions on the ethene backbone of the diolate ligand affect the electronic properties of the copper center. Introducing electron-withdrawing or electron-donating groups could modulate the ligand-to-metal charge transfer characteristics and shift the redox potential of the Cu(II)/Cu(I) couple. These computational experiments can guide synthetic efforts toward new ligands that fine-tune the reactivity and spectroscopic signatures of the copper complex.
Furthermore, theoretical calculations can predict how changes in the ligand's steric bulk might influence the coordination geometry at the copper center. nih.govnih.gov This is crucial for controlling the accessibility of the metal ion to potential substrates and for stabilizing specific geometries that may be desirable for catalytic applications. By providing a rational basis for ligand modification, computational chemistry serves as an invaluable tool in the design of novel copper complexes with tailored properties. rsc.org
Catalytic Functions and Transformative Applications of Copper;ethene 1,1 Diolate Systems
Copper-Catalyzed Carbon-Carbon Bond Forming Reactions
Copper;ethene-1,1-diolate and related copper enolate species are instrumental in the formation of carbon-carbon bonds, a cornerstone of organic synthesis. Their utility spans a range of reaction types, from conjugate additions to complex cyclization cascades.
Mechanistic Role in Conjugate Additions and Enediolate-Mediated Processes
Copper-catalyzed conjugate addition, or Michael addition, is a powerful tool for C-C bond formation. In these reactions, a copper enolate, such as this compound, is often a key intermediate. The process typically involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. The copper catalyst facilitates the generation of a soft nucleophile, which then adds to the β-carbon of the Michael acceptor.
The generally accepted mechanism involves the formation of a copper(I) enolate. This species can be generated from a variety of precursors. Once formed, the copper enolate can exist in equilibrium between its C-bound and O-bound tautomers. The C-bound form is generally considered the more reactive species in conjugate additions. The reaction proceeds through the attack of the enolate on the Michael acceptor, forming a new C-C bond and a new enolate intermediate, which is then protonated to yield the final product.
Recent research has demonstrated the utility of in situ generated organocopper reagents for conjugate additions in aqueous media, highlighting the versatility of these intermediates. organic-chemistry.org
Cycloaddition Chemistry: [3+2] Cycloadditions and Related Annulations
This compound systems and their derivatives are implicated in various cycloaddition reactions, particularly [3+2] cycloadditions. In these reactions, a three-atom component reacts with a two-atom component to form a five-membered ring. Copper catalysts can play a crucial role in activating the substrates and controlling the stereochemistry of the products.
For instance, copper-catalyzed [3+2] cycloaddition reactions of secondary amines with α-diazo compounds have been developed for the synthesis of 1,2,3-triazoles. rsc.orgmdpi.com While not directly involving a pre-formed this compound, the mechanism can involve copper--associated intermediates that exhibit similar reactivity patterns. The copper catalyst facilitates the decomposition of the diazo compound to generate a copper carbene, which then reacts with the amine.
Furthermore, copper-catalyzed annulation reactions provide access to a variety of heterocyclic structures. For example, a visible-light-induced excited-state copper-catalyzed [4+1] annulation of acrylamides and aroyl chlorides has been reported for the synthesis of α,β-unsaturated-γ-lactams. nih.gov
Cross-Coupling Reactions: Decarboxylative, C-H Functionalization, and Arylation
Copper-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-catalyzed methods. Copper enolates are key intermediates in several of these transformations.
Decarboxylative Cross-Coupling: This strategy involves the coupling of a carboxylic acid with another partner, with the extrusion of carbon dioxide. Copper catalysts are effective in promoting these reactions. A plausible mechanism involves the formation of a copper(II) carboxylate, which upon photoinduced ligand-to-metal charge transfer (LMCT), can generate an aryl radical and a Cu(I) species, leading to the cross-coupled product. nih.gov Copper-catalyzed decarboxylative coupling of alkynyl carboxylates with 1,1-dibromo-1-alkenes has also been reported for the synthesis of unsymmetrical 1,3-diynes. organic-chemistry.org
C-H Functionalization and Arylation: The direct functionalization of C-H bonds is a highly atom-economical approach to constructing complex molecules. Copper catalysts have been successfully employed in the arylation of arene C-H bonds. nih.gov The mechanism often involves the deprotonation of the C-H bond to form a carbanion, which then undergoes transmetalation with a copper salt to form a copper-aryl species. This intermediate can then react with an aryl halide to afford the cross-coupled product. Copper enolates can be involved in the α-arylation of carbonyl compounds, where a C-bound Cu(I) enolate is proposed to react with an iodoarene via oxidative addition to form a Cu(III) intermediate. rsc.org
Intramolecular Cyclizations and Cyclopropanation Reactions
Copper enolates are also pivotal intermediates in intramolecular cyclization and cyclopropanation reactions.
Intramolecular Cyclizations: These reactions are valuable for the synthesis of cyclic compounds. Copper-catalyzed intramolecular cyclization of olefinic acetates has been shown to produce cyclopropane-fused γ-lactones and lactams. nih.gov The proposed mechanism involves a hydrogen atom transfer to generate a radical, which undergoes cyclization and subsequent copper-mediated cyclopropanation.
Cyclopropanation: Copper catalysts are widely used to promote the cyclopropanation of alkenes with diazo compounds. The reaction proceeds through the formation of a copper carbene intermediate. While not directly involving a copper enolate as the primary catalytic species, the electronic properties of the copper center, which can be modulated by ligands, are crucial for the efficiency and stereoselectivity of the reaction. Enantioselective copper-catalyzed cyclopropanation of internal olefins with diazomalonates has been achieved, providing access to chiral 1,1-cyclopropane diesters. researchgate.netresearchgate.net
Copper-Catalyzed Carbon-Heteroatom Bond Forming Reactions
The formation of carbon-heteroatom bonds is another area where copper catalysis, often involving enolate-type intermediates, plays a significant role.
N-Arylation, Amidation, and Nitrogenation Cascades
N-Arylation and Amidation: The Ullmann condensation, a copper-catalyzed N-arylation of amines and amides, is a classic organic reaction. Modern advancements have led to the development of highly efficient copper catalyst systems that operate under mild conditions. organic-chemistry.orgnih.gov These reactions are crucial for the synthesis of pharmaceuticals and other biologically active molecules. The mechanism is believed to involve the formation of a copper-amide or copper-amine complex, which then reacts with an aryl halide. While not directly involving a copper enolate, the principles of ligand-assisted copper catalysis are shared. A general and efficient copper catalyst system for the amidation of aryl halides and the N-arylation of nitrogen heterocycles has been developed using CuI and racemic trans-1,2-cyclohexanediamine. organic-chemistry.org
Nitrogenation Cascades: Copper-catalyzed cascade reactions involving the formation of multiple C-N bonds are an efficient strategy for the synthesis of complex nitrogen-containing heterocycles. These reactions can proceed through the generation of nitrogen-centered radicals via copper-mediated oxidation or reduction of suitable precursors. nih.gov For example, copper-catalyzed cascade cyclization of 2-nitrochalcones with NH-heterocycles has been developed. nih.gov
Following a comprehensive review of scientific literature, it has been determined that there is no specific information available regarding the catalytic functions and transformative applications of the chemical compound “this compound.” Searches for this specific copper complex in the context of O-arylation, hydroxyfunctionalization, S-arylation, thiolation, hydrosilylation, other addition reactions, oxidative transformations, dioxygen activation, and enantioselective catalysis did not yield any relevant research findings.
The field of copper catalysis is extensive, with numerous studies detailing the use of various copper complexes in a wide array of organic transformations. These include:
C-O Bond Forming Reactions: Copper catalysts are widely employed in O-arylation reactions, forming diaryl ethers from aryl halides and phenols. organic-chemistry.orgsharif.edu Various ligands and reaction conditions have been developed to promote these transformations efficiently. organic-chemistry.org
C-S Bond Forming Reactions: The formation of carbon-sulfur bonds through S-arylation and thiolation is another area where copper catalysis has proven to be highly effective. nih.govorganic-chemistry.org These reactions are crucial for the synthesis of pharmaceuticals and agrochemicals.
Hydrosilylation and Other Addition Reactions: Copper complexes are known to catalyze the addition of silanes to unsaturated bonds, a process known as hydrosilylation. nih.govorganic-chemistry.orgnih.gov This reaction is a powerful tool for the synthesis of organosilicon compounds.
Oxidative Transformations: Copper's accessible redox states make it a versatile catalyst for a range of oxidative transformations, including the activation of dioxygen. researchgate.netresearchgate.net
Enantioselective Catalysis: The development of chiral copper complexes has enabled a wide variety of enantioselective reactions, providing access to chiral molecules with high optical purity. nih.govmdpi.comnih.govresearchgate.net
While the broader class of copper enolates has been studied in the context of C-C and C-heteroatom bond formation, no literature specifically identifies or characterizes the catalytic activity of a complex with the ethene-1,1-diolate ligand. nih.govresearchgate.net
Therefore, it is not possible to provide an article on the catalytic functions of "this compound" as requested, due to the absence of specific research data on this compound in the scientific literature.
Future Directions and Emerging Research Frontiers for Copper;ethene 1,1 Diolate Chemistry
Design and Synthesis of Advanced Ethene-1,1-Diolate Ligand Frameworks for Enhanced Catalytic Performance
The performance of copper catalysts is intrinsically linked to the design of the supporting ligands. For copper;ethene-1,1-diolate complexes, the development of advanced ligand frameworks is a primary frontier for enhancing catalytic efficiency, selectivity, and substrate scope. Future research is anticipated to focus on several key areas of ligand design.
One promising avenue is the exploration of multidentate N-heterocyclic carbene (NHC) ligands. NHCs have proven to be robust supporting ligands for a wide range of metal-catalyzed reactions, owing to their strong σ-donating properties which stabilize the metal center. The development of bidentate or tridentate NHC ligands could offer greater control over the stereochemistry of reactions involving this compound, leading to improved enantioselectivity in asymmetric transformations.
Another area of focus will likely be the synthesis of electronically tunable ligands. By incorporating electron-donating or electron-withdrawing groups onto the ligand backbone, the electronic properties of the copper center can be finely modulated. This, in turn, can influence the reactivity of the this compound intermediate, allowing for the optimization of catalytic activity for specific applications. For instance, more electron-rich copper centers may be more effective in certain oxidative coupling reactions.
The development of "smart" or responsive ligands that can change their coordination mode in response to external stimuli (e.g., light, temperature, or the presence of a specific substrate) represents a more futuristic approach. Such ligands could enable the development of switchable catalytic systems, where the catalytic activity can be turned on or off at will, providing a high degree of control over the reaction.
| Ligand Type | Potential Advantage for this compound Catalysis |
| Multidentate NHCs | Enhanced stability and stereocontrol |
| Electronically Tunable Ligands | Fine-tuning of reactivity and catalytic activity |
| Responsive/"Smart" Ligands | Switchable catalysis and temporal control |
Exploration of this compound in Photocatalysis and Electrocatalysis
The unique electronic properties of copper complexes make them attractive candidates for both photocatalysis and electrocatalysis. beilstein-journals.orgbeilstein-journals.org The exploration of this compound in these emerging fields is a logical next step, with the potential to unlock novel and sustainable chemical transformations.
In photocatalysis, copper(I) complexes have shown promise as alternatives to expensive noble metal-based photosensitizers. researchgate.net Upon irradiation with visible light, these complexes can be excited to a long-lived charge-transfer state, enabling them to participate in single-electron transfer (SET) processes. Future research will likely investigate the synthesis of novel this compound complexes with tailored photophysical properties, such as strong absorption in the visible region and long excited-state lifetimes. These complexes could be employed in a variety of light-driven reactions, including atom transfer radical addition (ATRA) and the functionalization of C-H bonds. nih.govacs.org
In the realm of electrocatalysis, copper has been extensively studied for the electrochemical reduction of CO2 to valuable fuels and chemicals. ed.ac.uk The ability of copper enolates to participate in redox processes suggests their potential as intermediates or catalysts in electrochemical reactions. nih.gov For instance, the electro-oxidation or -reduction of this compound complexes could be coupled with other chemical transformations to develop novel electrosynthetic methodologies. The direct electrochemical conversion of enols on copper surfaces to produce alkanes and alkenes has been reported, hinting at the potential for related transformations involving copper enolate intermediates. researchgate.netchemrxiv.org
Development of Sustainable and Green Synthetic Routes for this compound Complexes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For this compound chemistry, a key future direction is the development of sustainable and environmentally benign synthetic routes to these complexes. This involves a holistic approach that considers the choice of starting materials, solvents, and energy sources. acs.org
A major focus will be the use of bio-renewable feedstocks for the synthesis of both the ethene-1,1-diolate precursor and the supporting ligands. cmu.edu The development of catalytic routes that utilize abundant and non-toxic starting materials will be crucial. For example, the direct synthesis of this compound from CO2 and other simple C1 sources would represent a significant advancement in sustainable chemistry.
The replacement of traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents is another important area of research. The development of water-soluble ligands would enable the synthesis of this compound complexes in aqueous media, significantly reducing the environmental impact of these processes. Furthermore, mechanochemical synthesis, which involves carrying out reactions in the solid state with minimal or no solvent, is a promising green synthetic technique that could be applied to the preparation of these complexes.
| Green Chemistry Approach | Application to this compound Synthesis |
| Use of Bio-renewable Feedstocks | Sustainable sourcing of precursors and ligands. cmu.edu |
| Green Solvents | Reduction of volatile organic compound emissions. |
| Mechanochemistry | Solvent-free or minimal-solvent synthesis. |
Integration with Flow Chemistry and High-Throughput Screening Methodologies
The integration of modern automation and high-throughput techniques is set to revolutionize the discovery and optimization of chemical reactions. For this compound chemistry, the adoption of flow chemistry and high-throughput screening (HTS) methodologies will be a key driver of future progress.
Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the ability to readily scale up reactions. nih.govyoutube.com The synthesis of this compound complexes and their application in catalytic reactions could be significantly improved by transitioning to continuous flow processes. This would not only allow for more efficient and reproducible synthesis but also enable the safe handling of potentially unstable intermediates.
High-throughput screening allows for the rapid evaluation of a large number of reaction parameters, such as catalysts, ligands, solvents, and temperatures. sigmaaldrich.comiitm.ac.in By employing HTS, researchers can quickly identify optimal conditions for reactions involving this compound, accelerating the pace of discovery and development. youtube.com The combination of HTS with robotic automation can create powerful platforms for the rapid discovery of new catalytic applications for these versatile copper complexes. chemrxiv.orgacs.org
Applications in Advanced Functional Materials and Nanotechnology
The unique structural and electronic properties of organocopper complexes suggest their potential for use in the development of advanced functional materials and in the field of nanotechnology. While the application of this compound in this area is still in its infancy, several exciting future directions can be envisioned.
One potential application is in the synthesis of conductive polymers and metal-organic frameworks (MOFs). The ethene-1,1-diolate ligand could serve as a building block for the construction of novel polymeric materials with interesting electronic and optical properties. The incorporation of this compound units into MOFs could lead to materials with tailored porosity and catalytic activity, with potential applications in gas storage, separation, and heterogeneous catalysis.
In the realm of nanotechnology, organometallic precursors are often used for the synthesis of metal nanoparticles with controlled size and shape. nih.gov Future research could explore the use of this compound complexes as precursors for the synthesis of copper-based nanoparticles with novel catalytic or electronic properties. These nanoparticles could find applications in areas such as catalysis, sensing, and electronics.
Deepening Mechanistic Understanding through Combined Experimental and Theoretical Approaches
A thorough understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts. For this compound chemistry, a combination of advanced experimental techniques and computational modeling will be essential for elucidating the intricate details of the reaction pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
